molecular formula C13H16O3 B3024333 trans-Benzyl 3-hydroxycyclopentanecarboxylate CAS No. 128095-32-9

trans-Benzyl 3-hydroxycyclopentanecarboxylate

Cat. No.: B3024333
CAS No.: 128095-32-9
M. Wt: 220.26 g/mol
InChI Key: RDUCOWDKAANTQZ-VXGBXAGGSA-N
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Description

trans-Benzyl 3-hydroxycyclopentanecarboxylate: is an organic compound with the molecular formula C13H16O3. It is a derivative of cyclopentane, featuring a benzyl ester group and a hydroxyl group on the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of 3-hydroxycyclopentanecarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: These processes would likely use continuous flow reactors to optimize yield and efficiency, with careful control of reaction parameters to ensure product purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-Benzyl 3-hydroxycyclopentanecarboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural features make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of trans-Benzyl 3-hydroxycyclopentanecarboxylate largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the ester group can undergo hydrolysis and transesterification. These interactions enable the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: trans-Benzyl 3-hydroxycyclopentanecarboxylate is unique due to its specific combination of functional groups and ring size. The presence of both a hydroxyl group and a benzyl ester group on a cyclopentane ring provides distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUCOWDKAANTQZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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